N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a naphthamide core, a dimethylamino propyl side chain, and a fluorobenzo[d]thiazolyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride typically involves multiple steps:
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Formation of the Naphthamide Core: : The initial step involves the preparation of the 2-naphthamide core. This can be achieved through the reaction of 2-naphthoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
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Introduction of the Dimethylamino Propyl Side Chain: : The next step involves the alkylation of the naphthamide core with 3-(dimethylamino)propyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
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Attachment of the Fluorobenzo[d]thiazolyl Group: : The final step involves the coupling of the intermediate with 4-fluorobenzo[d]thiazole. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under an inert atmosphere.
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Formation of the Hydrochloride Salt: : The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino propyl side chain, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially altering its biological activity.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the nitro or carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Mechanism of Action
The mechanism by which N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific proteins or nucleic acids, leading to modulation of biological pathways. The fluorobenzo[d]thiazolyl group may play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
- N-(3-(dimethylamino)propyl)-N-(4-bromobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
Uniqueness
The presence of the fluorine atom in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride distinguishes it from its analogs. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, potentially enhancing its efficacy and selectivity in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS.ClH/c1-26(2)13-6-14-27(23-25-21-19(24)9-5-10-20(21)29-23)22(28)18-12-11-16-7-3-4-8-17(16)15-18;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNCZYULMMWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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